molecular formula C12H19N3O B2751638 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane CAS No. 2310082-03-0

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane

Cat. No. B2751638
CAS RN: 2310082-03-0
M. Wt: 221.304
InChI Key: ZBUSIVFCSDYYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key components of DNA and RNA.

Scientific Research Applications

Antiviral Activity

“4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” derivatives have been explored for their potential as antiviral agents. The structural flexibility of the oxazepane ring, combined with the pyrimidinyl substituent, allows for interaction with viral enzymes or proteins, potentially inhibiting viral replication. Studies on similar indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggesting that this compound could be tailored for antiviral drug development .

Anti-HIV Properties

The compound’s framework is structurally conducive to creating derivatives with anti-HIV properties. By modifying the isopropylpyrimidin moiety, researchers can synthesize compounds to target specific proteins involved in the HIV replication cycle. This approach has been successful with other indole and pyrimidine derivatives, indicating a promising avenue for “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” in anti-HIV drug design .

Anticancer Applications

Pyrimidine derivatives are known for their anticancer activities, and “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” could serve as a scaffold for developing novel anticancer drugs. The compound could be used to synthesize inhibitors targeting various cancer cell lines, leveraging the pyrimidine ring’s ability to interfere with cell division and proliferation .

Antimicrobial and Antibacterial Effects

This compound may also have applications in creating antimicrobial and antibacterial agents. The pyrimidine core can be functionalized to target bacterial enzymes or disrupt bacterial cell wall synthesis. Research on diazine derivatives, which include pyrimidine, has demonstrated a broad spectrum of antimicrobial activities, suggesting similar potential for “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” .

Anti-Inflammatory and Analgesic Uses

The compound’s structure suggests it could be modified to produce anti-inflammatory and analgesic medications. Pyrimidine derivatives have been used to develop drugs that reduce inflammation and pain by modulating the body’s inflammatory response. This application could be particularly relevant in treating chronic inflammatory diseases .

Neuroprotective Effects

Finally, “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” might be investigated for its neuroprotective properties. Compounds with a pyrimidine base have been associated with neuroprotection, potentially offering therapeutic benefits for neurodegenerative conditions. The compound could be a starting point for synthesizing agents that protect neuronal cells from damage or degeneration .

properties

IUPAC Name

4-(2-propan-2-ylpyrimidin-4-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10(2)12-13-5-4-11(14-12)15-6-3-8-16-9-7-15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUSIVFCSDYYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.